Cas no 60653-76-1 (4-HEXEN-1-OL, METHANESULFONATE, (E)-)
4-HEXEN-1-OL, METHANESULFONATE, (E)- Chemical and Physical Properties
Names and Identifiers
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- 4-HEXEN-1-OL, METHANESULFONATE, (E)-
- 60653-76-1
- (4E)-hex-4-en-1-ylmethanesulfonate
- EN300-37269355
- (4E)-hex-4-en-1-yl methanesulfonate
- SCHEMBL8071934
-
- Inchi: 1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-4H,5-7H2,1-2H3/b4-3+
- InChI Key: ZHVIAXMWQPICEG-ONEGZZNKSA-N
- SMILES: S(C)(=O)(=O)OCCC/C=C/C
Computed Properties
- Exact Mass: 178.06636548Da
- Monoisotopic Mass: 178.06636548Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51.8Ų
4-HEXEN-1-OL, METHANESULFONATE, (E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37269355-0.05g |
(4E)-hex-4-en-1-yl methanesulfonate |
60653-76-1 | 95% | 0.05g |
$66.0 | 2023-06-02 | |
| Enamine | EN300-37269355-0.1g |
(4E)-hex-4-en-1-yl methanesulfonate |
60653-76-1 | 95% | 0.1g |
$98.0 | 2023-06-02 | |
| Enamine | EN300-37269355-0.25g |
(4E)-hex-4-en-1-yl methanesulfonate |
60653-76-1 | 95% | 0.25g |
$142.0 | 2023-06-02 | |
| Enamine | EN300-37269355-0.5g |
(4E)-hex-4-en-1-yl methanesulfonate |
60653-76-1 | 95% | 0.5g |
$271.0 | 2023-06-02 | |
| Enamine | EN300-37269355-1.0g |
(4E)-hex-4-en-1-yl methanesulfonate |
60653-76-1 | 95% | 1g |
$371.0 | 2023-06-02 | |
| Enamine | EN300-37269355-2.5g |
(4E)-hex-4-en-1-yl methanesulfonate |
60653-76-1 | 95% | 2.5g |
$726.0 | 2023-06-02 | |
| Enamine | EN300-37269355-5.0g |
(4E)-hex-4-en-1-yl methanesulfonate |
60653-76-1 | 95% | 5g |
$1075.0 | 2023-06-02 | |
| Enamine | EN300-37269355-10.0g |
(4E)-hex-4-en-1-yl methanesulfonate |
60653-76-1 | 95% | 10g |
$1593.0 | 2023-06-02 | |
| 1PlusChem | 1P028YYS-50mg |
(4E)-hex-4-en-1-ylmethanesulfonate |
60653-76-1 | 95% | 50mg |
$140.00 | 2024-04-22 | |
| 1PlusChem | 1P028YYS-100mg |
(4E)-hex-4-en-1-ylmethanesulfonate |
60653-76-1 | 95% | 100mg |
$178.00 | 2024-04-22 |
4-HEXEN-1-OL, METHANESULFONATE, (E)- Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-HEXEN-1-OL, METHANESULFONATE, (E)-
Introduction to 4-HEXEN-1-OL, METHANESULFONATE, (E) and Its Significance in Modern Chemical Research
The compound with the CAS number 60653-76-1, known as 4-HEXEN-1-OL, METHANESULFONATE, (E), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique molecular structure and functional groups, has garnered attention in recent years due to its potential applications in synthetic chemistry, drug development, and biochemical research. The (E)-configuration of the double bond in 4-hexen-1-ol imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways.
In the realm of pharmaceutical research, the methanesulfonate ester group attached to the 4-hexen-1-ol backbone plays a crucial role in enhancing the solubility and stability of the compound. This feature is particularly important for drug formulation, where bioavailability and shelf-life are critical factors. Recent studies have highlighted the utility of this compound in the synthesis of novel bioactive molecules, including potential candidates for anti-inflammatory and antimicrobial therapies.
The chemical structure of 4-HEXEN-1-OL, METHANESULFONATE, (E) can be described as an unsaturated alcohol derivative with a methanesulfonate ester. The presence of the double bond at the first carbon atom introduces reactivity that is exploited in various synthetic transformations. For instance, this compound serves as a precursor in the preparation of more complex molecules through reactions such as hydrogenation, oxidation, and esterification. These transformations are essential for constructing intricate molecular architectures that mimic natural products or designed pharmacophores.
One of the most compelling aspects of 60653-76-1 is its role in developing chiral compounds. The (E)-configuration of the double bond ensures that the resulting derivatives are enantiomerically pure or enriched, which is a critical requirement for many pharmaceutical applications. Enantiopure compounds often exhibit improved therapeutic efficacy and reduced side effects compared to racemic mixtures. This has spurred interest in optimizing synthetic routes to achieve high enantiomeric purity using 4-hexen-1-ol, methanesulfonate, (E)-derived intermediates.
Recent advancements in catalytic asymmetric synthesis have further enhanced the appeal of this compound. Transition metal catalysts, such as palladium and rhodium complexes, have been employed to facilitate highly selective reactions that yield enantiomerically enriched products with high yields. These catalytic methods not only improve efficiency but also reduce environmental impact by minimizing waste generation. The integration of green chemistry principles into the synthesis of 60653-76-1 underscores its importance as a sustainable building block in modern chemical manufacturing.
Beyond its synthetic utility, 4-HEXEN-1-OL, METHANESULFONATE, (E) has shown promise in biochemical applications. The methanesulfonate group enhances water solubility, making it an excellent candidate for studying protein-lipid interactions and membrane dynamics. Researchers have utilized derivatives of this compound to probe the mechanisms of various biological processes, including signal transduction and cell communication. The ability to modify specific functional groups while maintaining structural integrity allows for detailed mechanistic investigations that would be challenging with other substrates.
The pharmaceutical industry has also explored the potential of 60653-76-1 as a scaffold for drug discovery. By leveraging its unique chemical properties, scientists have designed novel molecules with enhanced binding affinity and selectivity for target enzymes or receptors. For example, modifications to the methanesulfonate ester can lead to increased metabolic stability while preserving pharmacological activity. Such innovations highlight the versatility of this compound as a starting point for developing next-generation therapeutics.
In conclusion, 4-HEXEN-1-OL, METHANESULFONATE, (E) stands out as a versatile and valuable compound in chemical research and pharmaceutical development. Its unique structural features enable diverse applications across synthetic chemistry, catalysis, and biochemical studies. As research continues to uncover new methodologies and applications for this molecule, its significance is likely to grow even further. The ongoing exploration of its potential underscores why it remains a subject of intense interest among scientists worldwide.
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